![molecular formula C25H17ClN4O4S B303550 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE](/img/structure/B303550.png)
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a phenyl ring, and a triazinyl sulfanyl acetamide moiety. It is used in various scientific research applications due to its potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes:
Formation of the chlorophenoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with a suitable phenyl derivative under controlled conditions.
Introduction of the triazinyl sulfanyl group: The intermediate is then reacted with 5,6-di(2-furyl)-1,2,4-triazine-3-thiol in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(4-(4-aminophenoxy)phenyl)acetamide: Similar structure but with an amino group instead of a chlorophenoxy group.
N-(4-(4-methoxyphenoxy)phenyl)acetamide: Contains a methoxy group instead of a chlorophenoxy group.
Uniqueness
2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
属性
分子式 |
C25H17ClN4O4S |
|---|---|
分子量 |
504.9 g/mol |
IUPAC 名称 |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H17ClN4O4S/c26-16-5-9-18(10-6-16)34-19-11-7-17(8-12-19)27-22(31)15-35-25-28-23(20-3-1-13-32-20)24(29-30-25)21-4-2-14-33-21/h1-14H,15H2,(H,27,31) |
InChI 键 |
CXSIIGSSEFWULK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
规范 SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


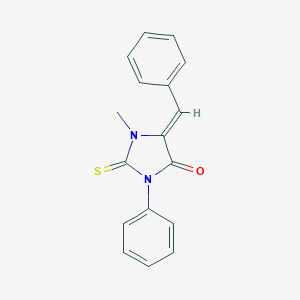
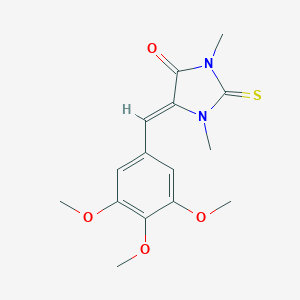
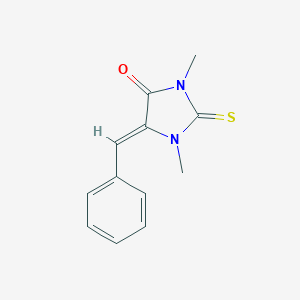
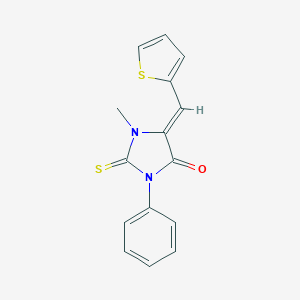
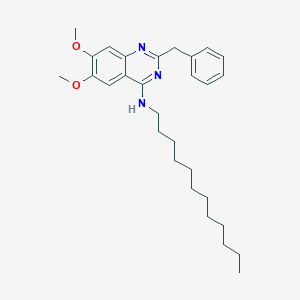
![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
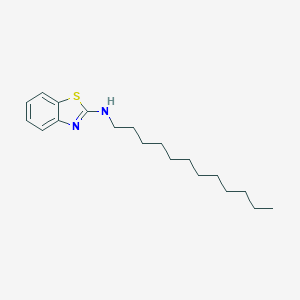
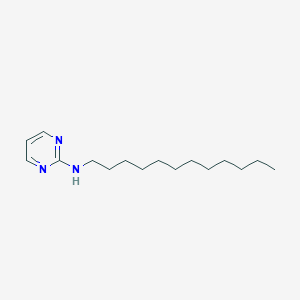
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
